3-[(4-bromophenoxy)methyl]benzonitrile
Description
3-[(4-Bromophenoxy)methyl]benzonitrile is a benzonitrile derivative characterized by a bromophenoxy methyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₄H₁₀BrNO, with a molecular weight of 288.14 g/mol. This compound is primarily utilized as an intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity and structural modularity .
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-4-6-14(7-5-13)17-10-12-3-1-2-11(8-12)9-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDQMNDLSRSDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-[(4-bromophenoxy)methyl]benzonitrile with structurally related benzonitrile derivatives, highlighting differences in substituents, molecular weights, and applications:
Key Research Findings
Electronic and Steric Effects
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to chlorine, as seen in this compound versus 4-(4-chloro-3-methylphenoxy)benzonitrile. This property is critical in receptor-ligand interactions, as demonstrated in studies on estrogen-related receptor ligands .
- Formyl vs. Methyl: The formyl group in 4-(4-bromo-3-formylphenoxy)benzonitrile increases electrophilicity, making it more reactive in condensation reactions compared to the methyl group in the target compound .
Supramolecular Chemistry
- Pyrazole Derivatives: 3-((4-bromo-1H-pyrazol-1-yl)methyl)benzonitrile (T6) forms co-crystals via N–H···N hydrogen bonds, a feature absent in the target compound due to its phenoxy group .
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